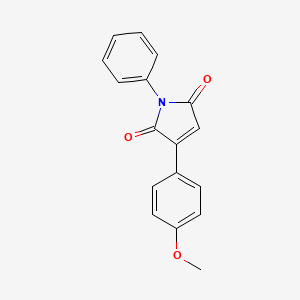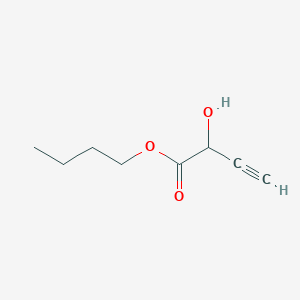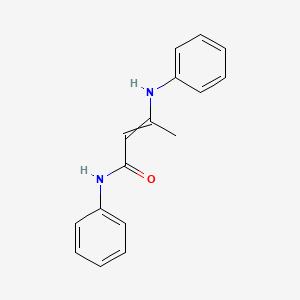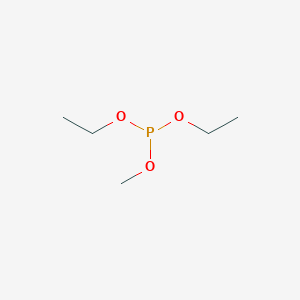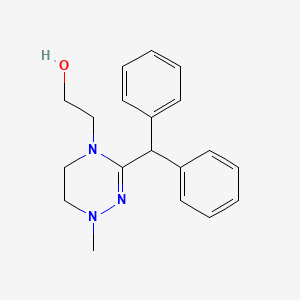
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structural features, including a diphenylmethyl group, a hydroxyethyl group, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazine ring.
Substitution Reactions: Introduction of the diphenylmethyl, hydroxyethyl, and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Processes: Employing continuous flow reactors for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes.
Aplicaciones Científicas De Investigación
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl- involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interactions: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-: can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with different functional groups.
Melamine: A triazine derivative used in the production of plastics and resins.
Atrazine: A herbicide with a triazine core structure.
The uniqueness of as-Triazine, 1,4,5,6-tetrahydro-3-diphenylmethyl-4-(2-hydroxyethyl)-1-methyl-
Propiedades
Número CAS |
22201-92-9 |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(3-benzhydryl-1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)ethanol |
InChI |
InChI=1S/C19H23N3O/c1-21-12-13-22(14-15-23)19(20-21)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3 |
Clave InChI |
RIPSUVKCUGYACN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


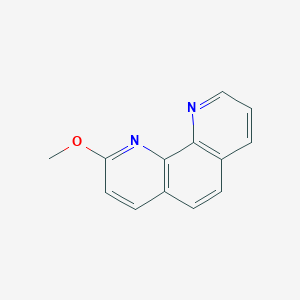
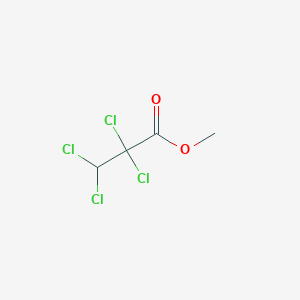
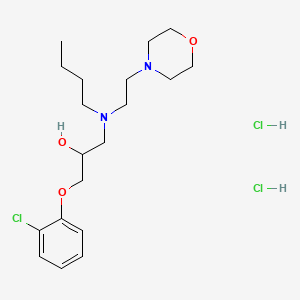
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
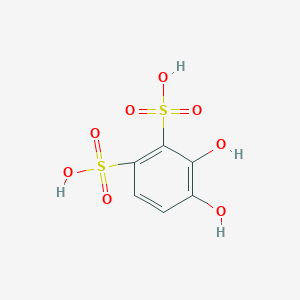

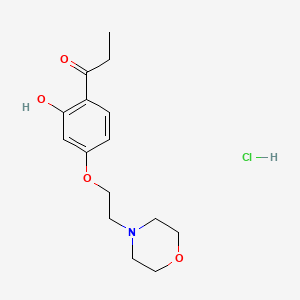
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
